1-(4-Chloro-3-fluorophenyl)pentan-1-one 1-(4-Chloro-3-fluorophenyl)pentan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551776
InChI: InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
SMILES: CCCCC(=O)C1=CC(=C(C=C1)Cl)F
Molecular Formula: C11H12ClFO
Molecular Weight: 214.66 g/mol

1-(4-Chloro-3-fluorophenyl)pentan-1-one

CAS No.:

Cat. No.: VC13551776

Molecular Formula: C11H12ClFO

Molecular Weight: 214.66 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-fluorophenyl)pentan-1-one -

Specification

Molecular Formula C11H12ClFO
Molecular Weight 214.66 g/mol
IUPAC Name 1-(4-chloro-3-fluorophenyl)pentan-1-one
Standard InChI InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
Standard InChI Key DSKQKVYUSOJQKS-UHFFFAOYSA-N
SMILES CCCCC(=O)C1=CC(=C(C=C1)Cl)F
Canonical SMILES CCCCC(=O)C1=CC(=C(C=C1)Cl)F

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of 1-(4-Chloro-3-fluorophenyl)pentan-1-one (IUPAC name: 1-(4-chloro-3-fluorophenyl)pentan-1-one) is defined by its C11H12ClFO formula and molecular weight of 214.66 g/mol. The compound features a ketone group at the terminal position of a five-carbon aliphatic chain, which is bonded to a chloro- and fluoro-substituted benzene ring. Key identifiers include:

PropertyValue
Molecular FormulaC11H12ClFO
Molecular Weight214.66 g/mol
SMILESCCCCC(=O)C1=CC(=C(C=C1)Cl)F
InChIKeyDSKQKVYUSOJQKS-UHFFFAOYSA-N
Canonical SMILESCCCCC(=O)C1=CC(=C(C=C1)Cl)F

The 4-chloro-3-fluorophenyl group introduces significant electronic effects: the electron-withdrawing chlorine atom enhances the ketone’s electrophilicity, while the fluorine atom’s smaller size minimizes steric hindrance, allowing for selective reactivity.

Synthetic Methodologies

The synthesis of 1-(4-Chloro-3-fluorophenyl)pentan-1-one predominantly employs Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry.

Reaction Conditions and Mechanism

In a typical procedure, 4-chloro-3-fluorobenzene reacts with pentanoyl chloride under anhydrous conditions, catalyzed by aluminum chloride (AlCl3). The Lewis acid facilitates the generation of an acylium ion, which undergoes electrophilic substitution at the para position relative to the chlorine atom.

C5H11COCl+C6H3ClFAlCl3C11H12ClFO+HCl\text{C5H11COCl} + \text{C6H3ClF} \xrightarrow{\text{AlCl3}} \text{C11H12ClFO} + \text{HCl}

Key considerations include:

  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or carbon disulfide ensures solubility of aromatic substrates.

  • Workup: Hydrolysis with ice-cold water quenches the reaction, followed by extraction and distillation.

Chemical Reactivity and Functional Transformations

The ketone moiety and halogenated aryl group confer distinct reactivity profiles:

Nucleophilic Additions

The electron-deficient carbonyl carbon undergoes Grignard reactions, forming secondary alcohols. For example, methylmagnesium bromide yields 1-(4-chloro-3-fluorophenyl)pentan-1-ol:

C11H12ClFO+CH3MgBrC12H16ClFO+MgBr(O)\text{C11H12ClFO} + \text{CH3MgBr} \rightarrow \text{C12H16ClFO} + \text{MgBr(O)}

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, while stronger reductants like lithium aluminum hydride (LiAlH4) are avoided due to potential dehalogenation.

Halogenation and Functionalization

Alpha-halogenation using bromine or chlorine at the β-carbon of the ketone enables further derivatization, though regioselectivity depends on steric and electronic factors.

Comparative Analysis with Structural Analogs

Subtle changes in halogen position markedly alter physicochemical properties:

CompoundSubstituentslogP (Calculated)
1-(4-Chloro-3-fluorophenyl)pentan-1-one4-Cl, 3-F3.82
1-(4-Chloro-2-fluorophenyl)pentan-1-one4-Cl, 2-F3.75
1-(2-Chloro-4-fluorophenyl)pentan-2-one2-Cl, 4-F, ketone at C23.68

The 3-fluorine in the target compound imposes greater steric demand than the 2-fluoro isomer, influencing binding interactions .

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